6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE: This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities . The presence of methoxy and nitrophenyl groups in its structure further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods:
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
In chemistry, 6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is used as a building block for the synthesis of more complex molecules.
Biology:
The compound’s biological activity is of significant interest. It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the nitrophenyl group is particularly important for its interaction with biological targets .
Medicine:
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry:
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity. Its derivatives are also explored for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The methoxy group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Quinoline: A basic structure similar to the compound but lacks the methoxy and nitrophenyl groups.
Quinazoline: Another nitrogen-containing heterocycle with distinct biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Uniqueness:
The uniqueness of 6-METHOXY-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitrophenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-17-7-3-6-16-14-4-2-5-15(14)18(20-19(16)17)12-8-10-13(11-9-12)21(22)23/h2-4,6-11,14-15,18,20H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSICTFVGWMISBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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